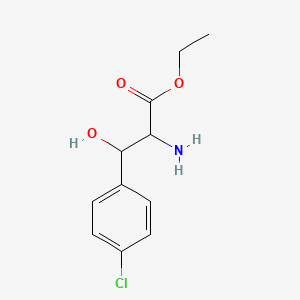

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate

Description

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate is a chiral β-hydroxy-α-amino ester with a molecular formula C₁₂H₁₆ClNO₃ (or C₁₆H₂₂ClNO₅ when including a tert-butoxycarbonyl protective group, as in ). This compound features a 4-chlorophenyl substituent, a hydroxyl group, and an amino group on the propanoate backbone. It is primarily utilized as a versatile intermediate in organic synthesis and pharmaceutical research, particularly as a scaffold for developing bioactive molecules . Its stereochemistry and functional group arrangement make it valuable for studying enzyme interactions and designing inhibitors (e.g., sirtuins or histone deacetylases) .

Properties

Molecular Formula |

C11H14ClNO3 |

|---|---|

Molecular Weight |

243.68 g/mol |

IUPAC Name |

ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C11H14ClNO3/c1-2-16-11(15)9(13)10(14)7-3-5-8(12)6-4-7/h3-6,9-10,14H,2,13H2,1H3 |

InChI Key |

JPICESXBDBFKHF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=C(C=C1)Cl)O)N |

Origin of Product |

United States |

Preparation Methods

Starting Material: Ethyl 3-oxo-3-(4-chlorophenyl)propanoate

- The precursor ethyl 3-oxo-3-(4-chlorophenyl)propanoate is synthesized via Claisen condensation or other carbonyl condensation reactions involving 4-chlorobenzoyl derivatives and ethyl acetate or related esters.

- This keto-ester serves as the substrate for subsequent stereoselective modifications to introduce the amino and hydroxy groups.

Preparation Methods

Asymmetric Transfer Hydrogenation (ATH)

- A widely used method to prepare Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate involves asymmetric transfer hydrogenation of the keto-ester.

- The reaction uses chiral rhodium or ruthenium catalysts with ligands such as Rh–L4 complexes in aqueous media.

- Formic acid and sodium formate act as hydrogen donors under mild conditions (e.g., 30–40 °C, 40 min) to reduce the keto group stereoselectively.

- This method yields the corresponding hydroxy ester with high enantiomeric excess and good conversion rates.

| Parameter | Condition/Result |

|---|---|

| Catalyst | Rh–L4 complex |

| Hydrogen donor | HCOONa / HCOOH mixture |

| Solvent | Water |

| Temperature | 30–40 °C |

| Reaction time | ~40 minutes |

| Conversion | High (up to >90%) |

| Enantiomeric excess (e.e.) | High (varies with ligand, often >90%) |

Azide Coupling and Carbodiimide-Mediated Amidation

- For derivatives related to Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate, azide coupling methods have been employed.

- The process involves converting the corresponding hydrazide intermediate into an azide, followed by reaction with primary or secondary amines to form amides.

- Alternatively, carbodiimide coupling (using N,N′-dicyclohexylcarbodiimide and N-hydroxysuccinimide) allows direct amidation of carboxylic acid derivatives with amines or amino acid esters.

- Azide coupling is generally more efficient in yield and simpler in workup compared to carbodiimide methods.

| Method | Reagents/Conditions | Yield Efficiency | Notes |

|---|---|---|---|

| Azide coupling | NaNO2, HCl, ethyl acetate, amines, 0 °C, 12 h | Higher yields | Simpler reaction workup |

| Carbodiimide coupling | DCC, NHS, acetonitrile, room temperature, 12 h | Moderate yields | Equivocal alternative method |

Hydrolysis and Ester Transformations

- Hydrolysis of the ester group under basic conditions (e.g., KOH in 50% aqueous alcohol at 78 °C) yields the corresponding carboxylic acid.

- This acid can be further converted into hydrazides, amides, or other derivatives as intermediates toward the target compound.

- Ester modifications include conversion to trichloroacetimidates or acetates using reagents such as trichloroacetonitrile or acetic anhydride.

Detailed Reaction Scheme (Summary)

| Step | Reactants/Conditions | Product |

|---|---|---|

| 1. Keto-ester synthesis | 4-chlorobenzoyl derivatives + ethyl acetate | Ethyl 3-oxo-3-(4-chlorophenyl)propanoate |

| 2. Asymmetric reduction | Rh–L4 catalyst, HCOONa/HCOOH, H2O, 30–40 °C, 40 min | Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate (chiral) |

| 3. Hydrolysis | KOH, 50% aqueous alcohol, 78 °C, 6 h | Corresponding carboxylic acid |

| 4a. Azide coupling | NaNO2, HCl, amines, 0 °C, 12 h | N-alkyl or amino acid amides |

| 4b. Carbodiimide coupling | DCC, NHS, amines, acetonitrile, room temperature, 12 h | Amides |

Research Findings and Comparative Analysis

- The asymmetric transfer hydrogenation method provides high stereoselectivity and yields, making it the preferred route for synthesizing the chiral hydroxy amino ester.

- Azide coupling surpasses carbodiimide-mediated amidation in yield and ease of purification when preparing amide derivatives related to this compound.

- Spectroscopic analyses (1H and 13C NMR) confirm the structural integrity and stereochemistry of the synthesized compounds.

- The presence of the 4-chlorophenyl substituent influences the reactivity and selectivity of the reduction and coupling steps, often enhancing the stability of intermediates.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Rh–L4 catalyst, HCOONa/HCOOH, water, mild temp | High enantioselectivity, mild conditions | Requires chiral catalyst |

| Azide Coupling | NaNO2, HCl, primary/secondary amines, 0 °C | High yield, simple workup | Requires handling of azides |

| Carbodiimide Coupling | DCC, NHS, amines, acetonitrile, room temp | Versatile, widely used | Moderate yields, more complex purification |

| Hydrolysis | KOH, aqueous alcohol, elevated temp | Converts esters to acids | Harsh conditions may affect sensitive groups |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-amino-3-(4-chlorophenyl)-3-oxopropanoate.

Reduction: Formation of 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as a histone deacetylase inhibitor (HDACI), which is crucial for cancer treatment. A series of derivatives based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and tested against HeLa cells. The findings indicated that these compounds exhibited potent antiproliferative activity, with IC50 values ranging from 0.69 to 11 μM, outperforming the standard drug doxorubicin (IC50 = 2.29 μM) .

Mechanism of Action

The mechanism involves the inhibition of histone deacetylases, which play a pivotal role in regulating gene expression related to cell cycle progression and apoptosis. By modifying the structure of the compound, researchers have been able to enhance its efficacy and selectivity against cancer cells .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate can be achieved through various methods, including saponification and hydrazinolysis of precursor compounds. Structural modifications can also be performed to enhance biological activity or to create derivatives with specific therapeutic targets .

Table: Synthetic Routes and Yields

| Synthesis Method | Yield (%) | Key Steps |

|---|---|---|

| Saponification | 85 | Hydrolysis of ester using KOH |

| Hydrazinolysis | 70 | Reaction with hydrazine under reflux |

| Trichloroacetimidate Formation | 90 | Reaction with trichloroacetonitrile |

Biochemical Investigations

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its derivatives have shown promise as inhibitors of certain kinases and phosphatases, which are critical in cancer biology and other diseases .

Case Study: HDAC Inhibition

In a comprehensive study, various derivatives were synthesized and tested for HDAC inhibition. The results demonstrated that modifications at the amino and hydroxyl groups significantly impacted the inhibitory activity, suggesting that these positions are critical for binding affinity .

Potential in Drug Development

Lead Compound Identification

Given its promising biological activities, ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate is being explored as a lead compound for developing new anticancer drugs. Its ability to mimic peptide inhibitors enhances its suitability for pharmaceutical manipulation .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate with analogous compounds, highlighting structural variations, synthetic applications, and biological activities.

Key Observations:

Functional Group Influence: The β-hydroxy-α-amino motif in the target compound distinguishes it from β-keto esters (e.g., ethyl 3-(4-chlorophenyl)-3-oxopropanoate), which lack stereochemical complexity but are more reactive in cyclization reactions . Introduction of a cyano group (as in ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate) enhances electrophilicity, enabling participation in click chemistry or Michael additions .

Biological Activity :

- The imidazole derivative (ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate ) exhibits superior sirtuin inhibition compared to the parent compound, attributed to its planar heterocyclic ring enhancing binding affinity .

- Chlorobenzilate , a structurally related agrochemical, highlights the toxicity risks associated with dichlorophenyl derivatives, underscoring the need for careful substituent selection .

Synthetic Utility: Boc-protected derivatives (e.g., ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate) are critical for peptide synthesis, offering protection against racemization during coupling reactions . Hydrochloride salts (e.g., ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride) improve aqueous solubility, facilitating in vitro assays .

Biological Activity

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate, a compound with the molecular formula C11H14ClNO2, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure : The compound features an ethyl group, an amino group, a hydroxyl group, and a 4-chlorophenyl moiety. Its structure can be represented as follows:

Synthesis : The synthesis typically involves the reaction of ethyl acetoacetate with 4-chloroaniline under reflux conditions in the presence of a catalyst like acetic acid. This reaction leads to the formation of the desired product through an enamine intermediate.

Antimicrobial Properties

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Activity

The compound has also been explored for its anticancer potential. A series of derivatives based on similar structures were synthesized and tested for their ability to inhibit cancer cell proliferation. Notably, some derivatives showed IC50 values in the low micromolar range against cancer cell lines such as HeLa and HCT-116, indicating potent antiproliferative effects .

The biological activity of Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate is thought to involve the inhibition of specific enzymes or receptors linked to cell proliferation and survival. For instance, it may act as a histone deacetylase inhibitor (HDACI), which can lead to altered gene expression profiles conducive to apoptosis in cancer cells .

Case Studies and Research Findings

- Antiproliferative Studies : In one study, derivatives of Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate were synthesized and tested against HCT-116 cells. Twelve out of twenty-four compounds demonstrated significant inhibitory actions, suggesting that structural modifications could enhance anticancer activity .

- Structure-Activity Relationship (SAR) : Research has shown that modifying the substituents on the phenyl ring can significantly impact biological activity. For example, compounds with different halogen substitutions exhibited varying levels of potency against cancer cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| Ethyl 2-amino-3-(4-bromophenyl)-3-hydroxypropanoate | Bromine instead of Chlorine | Similar antimicrobial activity |

| Ethyl 2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate | Fluorine instead of Chlorine | Altered reactivity and potency |

| Ethyl 2-amino-3-(4-methylphenyl)-3-hydroxypropanoate | Methyl group addition | Different pharmacological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.